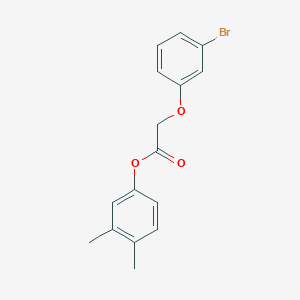

3,4-dimethylphenyl (3-bromophenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethylphenyl (3-bromophenoxy)acetate involves various chemical reactions. For example, nitration of 3,4-dimethylacetophenone in acetic anhydride yields a mixture of products, including 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, alongside rearomatization under mildly acidic conditions to form 2-acetyl- and 2-benzoyl-4,5-dimethylphenyl acetate (Fischer, Greig, & Röderer, 1975). Another example is the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, indicating the versatility in synthesizing related compounds through various methodologies (Percec & Wang, 1991).

Molecular Structure Analysis

The molecular structure of related compounds showcases significant insights into the structural aspects of 3,4-dimethylphenyl (3-bromophenoxy)acetate. For instance, electrophilic substitution with rearrangement in bromination of related phenols highlights the complex molecular transformations that can occur, providing a window into understanding the molecular structure of such compounds (Brittain, Mare, Newman, & Chin, 1982).

Chemical Reactions and Properties

Chemical reactions of compounds within the same family as 3,4-dimethylphenyl (3-bromophenoxy)acetate reveal the dynamic reactivity such compounds can exhibit. For instance, nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile to form related phthalocyanines showcases the reactivity of bromophenoxy derivatives (Maizlish et al., 2002).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as the capillary electrophoresis of methyl-substituted phenols, provide a foundation for understanding the physical behavior of 3,4-dimethylphenyl (3-bromophenoxy)acetate under various conditions (Porras et al., 2003).

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone in ChGly30 was performed on a preparative scale with efficient recyclation and reuse of NADES, which could be a step towards the implementation of this method on an industrial scale .

Propiedades

IUPAC Name |

(3,4-dimethylphenyl) 2-(3-bromophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-11-6-7-15(8-12(11)2)20-16(18)10-19-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOVFXLTCPZBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)COC2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenyl 2-(3-bromophenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)

![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)

![4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)

![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)

![2-chloro-4-[6-(trifluoromethyl)pyridin-3-yl]benzamide](/img/structure/B5637344.png)

![1,2,3,4,8-pentamethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5637349.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B5637352.png)